molecular formula C21H17FN6O3S B2960262 N1-(4-carbamoylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 941901-11-7

N1-(4-carbamoylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2960262
CAS No.: 941901-11-7
M. Wt: 452.46
InChI Key: ZNYUGMSBAHKWAZ-UHFFFAOYSA-N
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Description

N1-(4-carbamoylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 3-fluorophenyl substituent. The molecule is further functionalized with an oxalamide bridge linking a 4-carbamoylphenyl group to an ethyl chain attached to the thiazolo-triazole moiety.

Properties

IUPAC Name

N'-(4-carbamoylphenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O3S/c22-14-3-1-2-13(10-14)18-26-21-28(27-18)16(11-32-21)8-9-24-19(30)20(31)25-15-6-4-12(5-7-15)17(23)29/h1-7,10-11H,8-9H2,(H2,23,29)(H,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYUGMSBAHKWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-carbamoylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex synthetic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Thiazolo[3,2-b][1,2,4]triazole core : A heterocyclic structure known for its diverse biological activities.
  • Carbamoylphenyl group : This moiety may enhance the compound's interaction with biological targets.
  • Oxalamide linkage : Often associated with increased solubility and bioavailability.

Molecular Formula and Weight

  • Molecular Formula : C20H19F2N5O2S
  • Molecular Weight : 429.46 g/mol

Anticancer Properties

Research has indicated that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant anticancer activity. For instance:

  • Study Findings : A study evaluating various thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated potent activity against a range of cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. The 5-ylidene derivatives showed enhanced potency compared to their amide counterparts .

Anti-inflammatory Effects

Thiazolo derivatives have also been reported to possess anti-inflammatory properties:

  • Mechanism of Action : These compounds may inhibit inflammatory mediators and pathways, contributing to their therapeutic potential in treating inflammatory diseases. A study highlighted their analgesic and anti-inflammatory activities while noting a low risk of ulceration .

Lipophilicity and Drug-Likeness

The lipophilicity of this compound is crucial for its bioactivity:

  • ADME Properties : Absorption, Distribution, Metabolism, and Excretion (ADME) parameters were assessed to understand the compound's pharmacokinetic profile. Compounds with favorable lipophilicity are often better candidates for drug development due to improved absorption and distribution characteristics .

Case Study 1: Anticancer Activity Evaluation

In a comprehensive evaluation involving nearly 60 human cancer cell lines:

  • Results : The synthesized thiazolo derivatives exhibited significant cytotoxicity against multiple cancer types. The study emphasized that modifications to the thiazolo structure could enhance anticancer efficacy .

Case Study 2: Anti-inflammatory Assessment

A separate study focused on the anti-inflammatory properties of related thiazolo derivatives:

  • Findings : The compounds demonstrated a capacity to reduce inflammation markers in vitro. Further investigations are warranted to explore their full therapeutic potential in clinical settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N1-(4-carbamoylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Structural Differences :

  • The primary distinction lies in the substituent on the thiazolo-triazole core: the target compound has a 3-fluorophenyl group, while this analog substitutes a thiophen-2-yl (sulfur-containing aromatic ring) at the same position.

Hypothetical Activity :

  • The fluorophenyl group in the target compound may confer superior resistance to oxidative metabolism compared to the thiophene analog, which could degrade more readily due to sulfur’s susceptibility to oxidation.
Triazole-Based Fungicides: Etaconazole and Propiconazole

Structural and Functional Contrasts :

Parameter Target Compound Etaconazole/Propiconazole
Core Structure Thiazolo[3,2-b][1,2,4]triazole 1,2,4-Triazole
Key Substituents 3-fluorophenyl, oxalamide, carbamoylphenyl 2,4-dichlorophenyl, dioxolane/propyl-dioxolane
Electrophilic Groups Fluorine (electron-withdrawing) Chlorine (electron-withdrawing)
Molecular Weight ~495 g/mol (estimated) ~328–342 g/mol
Putative Application Enzyme inhibition (e.g., kinases) or antifungal activity Agricultural fungicides (sterol biosynthesis inhibitors)

Key Observations :

  • The target compound’s fluorophenyl group may reduce mammalian toxicity compared to the dichlorophenyl groups in etaconazole and propiconazole, as fluorine is less prone to forming toxic metabolites.
Cyclanilide and Related Carbamoyl Derivatives

Cyclanilide’s use as a plant growth regulator highlights the role of carbamoyl moieties in modulating biological pathways. The target compound’s 4-carbamoylphenyl group may similarly interact with cellular receptors, though its thiazolo-triazole core likely diversifies its mechanism of action .

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